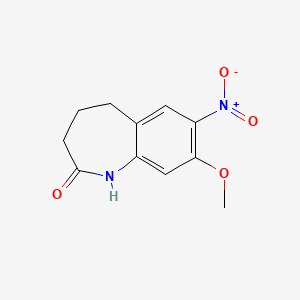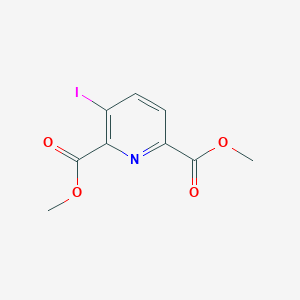
1-Cyano-3-ethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-3-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyclohexane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-ethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, such as 3-ethylcyclohexanone.
Nitrile Formation:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-3-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: NaCN, KCN, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-3-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyano-3-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexane-1-carboxylic acid: Similar structure but without the cyano group, affecting its chemical properties and reactivity.
1-Cyano-2-methylcyclohexane-1-carboxylic acid: Similar but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-cyano-3-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-2-8-4-3-5-10(6-8,7-11)9(12)13/h8H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
ATXKVZULHJXWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




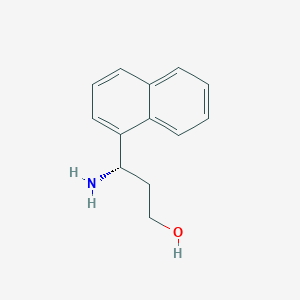
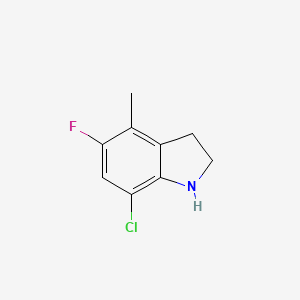
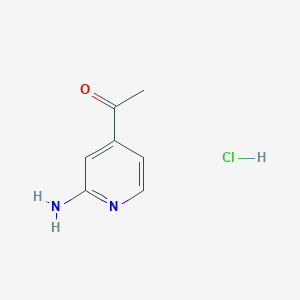
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)

![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)


![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
